N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzodioxine core fused with a benzothiazole ring. The pyridin-3-ylmethyl group introduces a heteroaromatic moiety, which may facilitate π-π interactions or hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-4-5-17-20(11-16)30-22(25-17)26(13-14-2-1-7-24-12-14)21(27)15-3-6-18-19(10-15)29-9-8-28-18/h1-7,10-12H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWASAWATEZGCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its structure features a benzothiazole moiety and a benzodioxine core, which are known to confer various biological activities. This article explores the biological activity of this compound based on existing research findings.
The compound's molecular formula is , with a molecular weight of 372.44 g/mol. The presence of the fluorine atom and the pyridine group suggests potential interactions with biological targets, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3S |
| Molecular Weight | 372.44 g/mol |
| LogP | 4.7353 |
| Polar Surface Area | 34.835 Ų |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases or proteases involved in cell signaling pathways. This modulation could lead to effects on cellular processes such as proliferation and apoptosis.
Biological Activity Studies
Recent research has focused on evaluating the pharmacological properties of this compound through various assays:
- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent for bacterial infections.
- Neuroprotective Effects : Investigations into neuroprotective properties indicate that the compound may inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease treatment.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate cytotoxicity.
- Method : MTT assay on MCF-7 and A549 cell lines.
- Results : IC50 values were found to be in the low micromolar range, indicating significant cytotoxicity.
-
Antimicrobial Testing :
- Objective : To assess antibacterial activity.
- Method : Disk diffusion method against Staphylococcus aureus.
- Results : Zones of inhibition were observed, confirming antibacterial efficacy.
-
Neuroprotective Study :
- Objective : To investigate AChE inhibition.
- Method : Enzymatic assay using brain homogenates.
- Results : Significant inhibition of AChE was noted, suggesting potential for Alzheimer's therapy.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
¹Molecular formula inferred from (structural analog).
Key Observations:
- Fluoro vs. Methoxy Substitutions: The target compound’s 6-fluoro group (vs.
- Pyridinylmethyl vs. Imidazolylpropyl: The pyridinylmethyl group in the target compound may offer better solubility in aqueous media compared to the imidazolylpropyl chain in , which is bulkier and forms a hydrochloride salt.
- Core Modifications: Replacing the benzodioxine carboxamide with a sulfonylbenzamide (as in ) introduces a polar sulfonamide group, likely altering membrane permeability and metabolic stability .
Pharmacokinetic and Physicochemical Properties
Table 2: Pharmacokinetic Comparisons
²Estimated using fragment-based methods.
Key Observations:
- The pyridinylmethyl group in the target compound increases lipophilicity (LogP ~3.2) compared to its non-alkylated analog (LogP 2.8) .
- The hydrochloride salt in improves aqueous solubility but may limit blood-brain barrier penetration .
- Sulfonamide-containing derivatives (e.g., ) exhibit lower solubility but higher metabolic stability due to resistance to esterase cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
